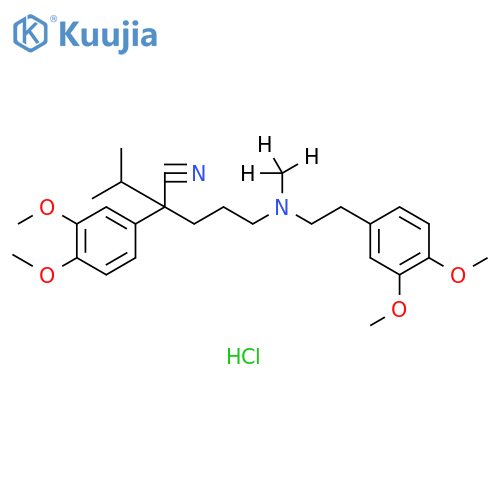Cas no 2714485-49-9 ((±)-Verapamil-d3 HCl (N-methyl-d3))

(±)-Verapamil-d3 HCl (N-methyl-d3) 化学的及び物理的性質
名前と識別子
-
- (±)-Verapamil-d3 HCl (N-methyl-d3)
-
- インチ: 1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
- InChIKey: DOQPXTMNIUCOSY-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(OC)=C(OC)C=1)(C#N)(C(C)C)CCCN(C([H])([H])[H])CCC1C=CC(OC)=C(OC)C=1.Cl
(±)-Verapamil-d3 HCl (N-methyl-d3) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01EPU4-5mg |
5-((3,4-dimethoxyphenethyl)(methyl-d3)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile,monohydrochloride |
2714485-49-9 | ≥99% deuterated forms (d1-d3) | 5mg |
$445.00 | 2024-05-08 | |
| MedChemExpress | HY-A0064S-1mg |
Verapamil-d |
2714485-49-9 | 99.57% | 1mg |
¥2500 | 2024-05-22 | |
| MedChemExpress | HY-A0064S-5mg |
Verapamil-d |
2714485-49-9 | 99.57% | 5mg |
¥6250 | 2024-05-22 | |
| 1PlusChem | 1P01EPU4-1mg |
5-((3,4-dimethoxyphenethyl)(methyl-d3)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile,monohydrochloride |
2714485-49-9 | ≥99% deuterated forms (d1-d3) | 1mg |
$139.00 | 2024-05-08 |
(±)-Verapamil-d3 HCl (N-methyl-d3) 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
(±)-Verapamil-d3 HCl (N-methyl-d3)に関する追加情報
(±)-Verapamil-d3 HCl (N-methyl-d3): An Overview of a Key Compound in Pharmaceutical Research
(±)-Verapamil-d3 HCl (N-methyl-d3), with the CAS number 2714485-49-9, is a deuterated derivative of the well-known calcium channel blocker, verapamil. This compound is widely used in pharmaceutical research for its unique properties and applications, particularly in the study of drug metabolism and pharmacokinetics. The deuterium substitution at the N-methyl position provides enhanced stability and reduced metabolic degradation, making it an invaluable tool for researchers.
The chemical structure of (±)-Verapamil-d3 HCl (N-methyl-d3) is characterized by the presence of deuterium atoms, which are isotopes of hydrogen with an additional neutron. This substitution results in a slight increase in molecular weight and altered physical properties compared to the non-deuterated form. The compound is typically synthesized through a multi-step process involving selective deuteration of the N-methyl group, followed by hydrochloride salt formation.
In recent years, the use of deuterated compounds like (±)-Verapamil-d3 HCl (N-methyl-d3) has gained significant attention in the pharmaceutical industry. One of the primary reasons for this interest is their potential to improve drug efficacy and safety. Deuterium substitution can lead to reduced metabolism, which can result in prolonged drug action and lower dosing frequencies. This is particularly beneficial for drugs that are rapidly metabolized or have narrow therapeutic windows.
Several studies have highlighted the advantages of using deuterated compounds in drug development. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that deuterium substitution in verapamil led to a significant reduction in hepatic metabolism, resulting in improved pharmacokinetic profiles. The study also noted that (±)-Verapamil-d3 HCl (N-methyl-d3) exhibited enhanced stability and reduced toxicity compared to its non-deuterated counterpart.
Another area where (±)-Verapamil-d3 HCl (N-methyl-d3) has shown promise is in the field of drug delivery systems. Researchers have explored the use of deuterated compounds to enhance the stability and bioavailability of drugs when formulated into various delivery systems, such as nanoparticles and liposomes. A 2022 study published in the International Journal of Pharmaceutics reported that encapsulating (±)-Verapamil-d3 HCl (N-methyl-d3) into polymeric nanoparticles resulted in improved drug release profiles and enhanced therapeutic outcomes.
The clinical applications of (±)-Verapamil-d3 HCl (N-methyl-d3) are diverse and include cardiovascular diseases, neurological disorders, and cancer. Verapamil itself is a well-established calcium channel blocker used to treat conditions such as angina, hypertension, and arrhythmias. The deuterated form offers additional benefits by potentially reducing side effects and improving patient compliance due to its extended half-life.
In addition to its therapeutic applications, (±)-Verapamil-d3 HCl (N-methyl-d3) is also used as a research tool to study drug interactions and metabolic pathways. Its stable isotope labeling makes it an ideal candidate for mass spectrometry-based analyses, allowing researchers to track drug metabolism and distribution with high precision. This has important implications for understanding drug-drug interactions and optimizing dosing regimens.
The safety profile of (±)-Verapamil-d3 HCl (N-methyl-d3) has been extensively evaluated in preclinical studies. These studies have shown that the compound exhibits low toxicity and good tolerability at therapeutic doses. However, as with any pharmaceutical agent, careful monitoring is required during clinical trials to ensure patient safety and efficacy.
In conclusion, (±)-Verapamil-d3 HCl (N-methyl-d3) represents a significant advancement in pharmaceutical research and development. Its unique properties make it a valuable tool for improving drug efficacy, stability, and safety. As research continues to uncover new applications for deuterated compounds, it is likely that we will see increased use of compounds like (±)-Verapamil-d3 HCl (N-methyl-d3) in both clinical settings and laboratory studies.
2714485-49-9 ((±)-Verapamil-d3 HCl (N-methyl-d3)) 関連製品
- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)
- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)
- 1173704-84-1(3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile)
- 2172177-60-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1343065-02-0(2-(3-Hydroxyazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)